2,2,2-Trifluoro-1-(2-methyl-4-(pentyloxy)phenyl)ethanone
Overview
Description
2,2,2-Trifluoro-1-(2-methyl-4-(pentyloxy)phenyl)ethanone is an organic compound with the molecular formula C14H17F3O2 and a molecular weight of 274.28 g/mol . This compound is characterized by the presence of trifluoromethyl and pentyloxy groups attached to a phenyl ring, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-methyl-4-(pentyloxy)phenyl)ethanone typically involves the reaction of 2-methyl-4-(pentyloxy)benzaldehyde with trifluoroacetic anhydride in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-methyl-4-(pentyloxy)phenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-methyl-4-(pentyloxy)phenyl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-methyl-4-(pentyloxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ketone group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone: Similar structure but with an additional trifluoromethyl group on the phenyl ring.
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Contains trichloro substituents on the phenyl ring.
2,2,2-Trifluoro-1-(4-(methoxymethyl)phenyl)ethanone: Features a methoxymethyl group instead of a pentyloxy group.
Uniqueness
2,2,2-Trifluoro-1-(2-methyl-4-(pentyloxy)phenyl)ethanone is unique due to the presence of both trifluoromethyl and pentyloxy groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-methyl-4-pentoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O2/c1-3-4-5-8-19-11-6-7-12(10(2)9-11)13(18)14(15,16)17/h6-7,9H,3-5,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJCXCYRFRULSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)C(=O)C(F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201190725 | |
Record name | Ethanone, 2,2,2-trifluoro-1-[2-methyl-4-(pentyloxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201190725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443311-66-7 | |
Record name | Ethanone, 2,2,2-trifluoro-1-[2-methyl-4-(pentyloxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443311-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2,2,2-trifluoro-1-[2-methyl-4-(pentyloxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201190725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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